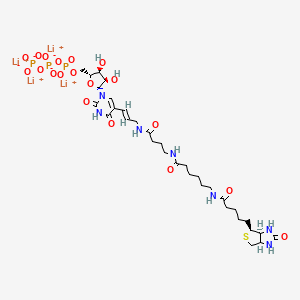

Biotin-16-UTP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C32H48Li4N7O19P3S |

|---|---|

Molecular Weight |

987.6 g/mol |

IUPAC Name |

tetralithium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-[4-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]butanoylamino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C32H52N7O19P3S.4Li/c40-23(10-2-1-5-13-33-24(41)11-4-3-9-22-26-20(18-62-22)36-31(46)37-26)35-15-7-12-25(42)34-14-6-8-19-16-39(32(47)38-29(19)45)30-28(44)27(43)21(56-30)17-55-60(51,52)58-61(53,54)57-59(48,49)50;;;;/h6,8,16,20-22,26-28,30,43-44H,1-5,7,9-15,17-18H2,(H,33,41)(H,34,42)(H,35,40)(H,51,52)(H,53,54)(H2,36,37,46)(H,38,45,47)(H2,48,49,50);;;;/q;4*+1/p-4/b8-6+;;;;/t20-,21+,22-,26-,27+,28+,30+;;;;/m0..../s1 |

InChI Key |

SMHNYQKRIFXARG-DJUJCBRMSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Biotin-16-UTP?

An In-depth Technical Guide to Biotin-16-UTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (Biotin-16-uridine-5'-triphosphate), a biotinylated derivative of UTP (uridine-5'-triphosphate). It is a crucial reagent for the non-radioactive labeling of RNA, enabling various molecular biology applications.

Chemical Structure and Properties

This compound is a uridine triphosphate analog that contains a biotin molecule attached to the C5 position of the uracil ring via a 16-atom spacer arm.[1] This spacer arm minimizes steric hindrance between the biotin and the UTP, allowing for efficient enzymatic incorporation into RNA transcripts by RNA polymerases.[2][3] The biotin moiety serves as a high-affinity tag for subsequent detection with streptavidin conjugates.

Below is a diagram representing the key components of the this compound molecule.

Caption: Simplified block diagram of this compound structure.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below. Data is presented for both the free acid form and the more commonly supplied tetralithium salt.

| Property | Value (Free Acid) | Value (Tetralithium Salt) | Reference(s) |

| Chemical Formula | C₃₂H₅₂N₇O₁₉P₃S | C₃₂H₄₈N₇O₁₉P₃SLi₄ | [4][5] |

| Molecular Weight | 963.78 g/mol | 987.5 g/mol | |

| Exact Mass | 963.23 g/mol | - | |

| Purity (HPLC) | ≥ 95% | - | |

| Spectroscopic Properties | λmax 240/289 nm (Tris-HCl pH 7.5) | - | |

| ε 10.7/7.1 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | - |

Experimental Protocols: In Vitro RNA Labeling

This compound is a primary substrate for various RNA polymerases, including T7, SP6, and T3 polymerases. It replaces UTP in in vitro transcription reactions to produce biotinylated RNA probes.

Objective: To synthesize biotin-labeled RNA from a linearized DNA template containing an appropriate RNA polymerase promoter (e.g., T7, SP6, or T3).

Materials:

-

Linearized template DNA (1 µg)

-

This compound

-

10x Transcription Buffer

-

ATP, GTP, CTP solution

-

RNA Polymerase (T7, SP6, or T3)

-

RNase Inhibitor

-

Nuclease-free water

-

0.2 M EDTA (pH 8.0) for reaction termination

Procedure:

-

Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube:

-

Linearized template DNA (1 µg)

-

10x Biotin/NTP mixture (containing ATP, GTP, CTP, and this compound)

-

10x Transcription Buffer

-

RNase Inhibitor

-

Appropriate RNA Polymerase

-

Nuclease-free water to the final reaction volume.

-

-

Incubation: Mix the components gently and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.

-

(Optional) DNA Template Removal: To remove the DNA template, add DNase I (RNase-free) and incubate for an additional 15 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).

-

Probe Storage: The labeled RNA probe can be used immediately or stored in aliquots at -15 to -25°C.

-

Analysis: The yield and integrity of the biotin-labeled RNA can be analyzed by agarose gel electrophoresis and quantified using a spot assay with streptavidin-based detection.

Experimental Workflow Visualization

The following diagram illustrates the workflow for generating biotinylated RNA probes via in vitro transcription.

Caption: Workflow for in vitro transcription labeling with this compound.

Applications

Biotin-labeled RNA probes generated using this compound are versatile tools for a variety of molecular biology techniques, including:

-

Northern Blotting : For the detection and analysis of specific RNA sequences.

-

Microarray-based Hybridization : To measure the relative abundance of nucleic acid sequences.

-

In situ hybridization : To localize specific nucleic acid sequences within tissues or cells.

The detection of the biotinylated probe is typically achieved through high-affinity binding to streptavidin or avidin, which can be conjugated to fluorescent dyes or enzymes (e.g., horseradish peroxidase, alkaline phosphatase) for colorimetric, chemiluminescent, or fluorescent visualization.

References

Mechanism of Biotin-16-UTP Incorporation by T7 RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which T7 RNA polymerase incorporates Biotin-16-UTP for the synthesis of biotinylated RNA probes. Biotin labeling is a cornerstone technique in molecular biology, enabling the non-radioactive detection of nucleic acids in a wide array of applications, including in situ hybridization, Northern blotting, and microarray analysis.[1][2] Understanding the enzymatic process and optimizing reaction parameters are critical for generating high-quality, efficiently labeled probes.

The Core Mechanism: T7 RNA Polymerase and Transcription

T7 RNA polymerase is a single-subunit DNA-dependent RNA polymerase renowned for its high specificity for the T7 promoter sequence and its processive synthesis of RNA.[3][4] The transcription process, like that of other RNA polymerases, occurs in three main phases:

-

Initiation: The polymerase binds specifically to the double-stranded T7 promoter sequence on a DNA template. This binding induces local melting of the DNA duplex, forming a transcription bubble and exposing the template strand. The enzyme then catalyzes the formation of the first phosphodiester bond, typically between two GTPs. This phase can be associated with the production of short, "abortive" transcripts before the polymerase successfully transitions to the elongation phase.

-

Elongation: Following promoter clearance, the polymerase moves processively along the DNA template, unwinding the downstream DNA and synthesizing a complementary RNA strand. Within the enzyme's active site, incoming ribonucleoside triphosphates (NTPs) are selected based on Watson-Crick base pairing with the template strand. The 3'-hydroxyl group of the growing RNA chain attacks the alpha-phosphate of the incoming NTP, forming a new phosphodiester bond and releasing pyrophosphate (PPi).

-

Termination: Elongation proceeds until the polymerase encounters a specific termination signal in the DNA template or reaches the end of a linearized template, at which point the polymerase, the DNA template, and the newly synthesized RNA transcript dissociate.

The structure of T7 RNA polymerase features a deep cleft that accommodates the DNA template and a catalytic active site containing two essential magnesium ions that facilitate the phosphoryl transfer reaction. A significant conformational change occurs as the polymerase transitions from the initiation to the elongation complex, creating a stable structure that completely encloses the RNA-DNA hybrid and provides an exit channel for the nascent RNA transcript.

Incorporation of a Modified Substrate: this compound

This compound is a uridine triphosphate analog modified with a biotin molecule attached via a 16-atom linker arm. T7 RNA polymerase exhibits a notable tolerance for modified nucleotides, allowing it to efficiently recognize and incorporate this compound as a substitute for its natural counterpart, UTP, during the elongation phase.

The incorporation process follows the standard mechanism of elongation. When the polymerase encounters an adenine (A) on the DNA template strand, it recruits this compound from the reaction mixture into its active site. The long 16-atom spacer is crucial as it minimizes steric hindrance between the bulky biotin molecule and the active site of the polymerase, allowing for efficient catalysis. The polymerase then forms a phosphodiester bond, integrating the biotinylated uridine monophosphate into the growing RNA chain. This process occurs randomly at UTP positions, resulting in an RNA probe interspersed with biotin labels.

Quantitative Data for Optimal Biotin Labeling

The efficiency of this compound incorporation and the overall yield of labeled RNA are highly dependent on reaction conditions. The following tables summarize key quantitative parameters derived from standard protocols.

Table 1: Recommended Reagent Concentrations for In Vitro Transcription

| Component | Recommended Final Concentration | Notes |

| ATP, CTP, GTP | 1 mM each (standard) or 2.5 mM each (optimized) | Higher concentrations may improve yield for some templates. |

| UTP | 0.65 mM (standard) or 0.2 mM (optimized) | The concentration is reduced to accommodate the biotinylated analog. |

| This compound | 0.35 mM (standard) or 0.1 mM (optimized) | This creates a this compound to UTP ratio of approximately 1:2 or 1:3. |

| Linearized DNA Template | 0.5 µg - 1 µg per 20 µL reaction | Template quality is critical for high yield. |

| 10x Transcription Buffer | 1x | Typically contains Tris-HCl, MgCl₂, spermidine, and NaCl. |

| DTT | 10 mM | Included in some commercial buffers to maintain a reducing environment. |

| T7 RNA Polymerase Mix | Vendor-specific amount | Often includes an RNase inhibitor. |

Table 2: Reaction Parameters and Expected Yield

| Parameter | Value | Notes |

| This compound:UTP Molar Ratio | 1:2 to 1:3 (e.g., 0.35 mM this compound to 0.65 mM UTP) | A 35% substitution of UTP with this compound generally provides an optimal balance between labeling efficiency and reaction yield. Individual optimization may be required. |

| Incubation Temperature | 37°C | Standard temperature for T7 RNA polymerase activity. Lowering to 30°C may increase full-length transcripts for difficult templates, while 42°C may help with GC-rich templates. |

| Incubation Time | 30 minutes to 4 hours | A 2-hour incubation is common. Longer times (up to 16 hours for short transcripts) may increase yield. |

| Expected RNA Yield | ~10 µg RNA per 1 µg DNA template | Yield is highly dependent on template quality, purity, length, and sequence. |

Experimental Protocols

The following section details a generalized protocol for producing biotinylated RNA probes, synthesized from common methodologies.

DNA Template Preparation

High-quality, purified DNA template is essential for a successful transcription reaction.

-

Template Type : Use either a linearized plasmid containing a T7 promoter upstream of the target sequence or a PCR product generated with a T7 promoter sequence appended to the 5' end of the forward primer.

-

Linearization : If using a plasmid, linearize it completely with a restriction enzyme that generates blunt or 5'-overhangs.

-

Purification : Purify the linearized plasmid or PCR product to remove proteins, salts, and unincorporated dNTPs. Phenol/chloroform extraction followed by ethanol precipitation or the use of silica-membrane-based purification columns is recommended.

-

Quantification : Accurately determine the DNA concentration. The final reaction should contain 0.5-1 µg of template DNA.

In Vitro Transcription Reaction Setup

Assemble the reaction at room temperature in nuclease-free tubes to prevent RNA degradation.

-

Thaw all components on ice, except for the reaction buffer and DTT which can be thawed at room temperature.

-

Gently vortex and briefly centrifuge all components before pipetting.

-

Assemble the reaction in the following order in a 20 µL final volume:

| Component | Volume for 20 µL Reaction |

| RNase-free Water | to 20 µL |

| 10x T7 Reaction Buffer | 2 µL |

| 100 mM DTT | 2 µL (if required) |

| 10 mM ATP, CTP, GTP Mix | 2 µL (for 1 mM final each) |

| 10 mM UTP | 1.3 µL (for 0.65 mM final) |

| 10 mM this compound | 0.7 µL (for 0.35 mM final) |

| DNA Template (0.5 µg/µL) | 2 µL (for 1 µg) |

| T7 RNA Polymerase Mix | 2 µL |

-

Mix the components thoroughly by gentle pipetting or flicking the tube, then centrifuge briefly to collect the contents.

Incubation and Termination

-

Incubate the reaction at 37°C for 2 hours. For some templates or applications, this time can be optimized from 30 minutes to 4 hours.

-

(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate for an additional 15 minutes at 37°C.

-

Stop the reaction by adding 2 µL of 0.2 M EDTA (pH 8.0).

Purification of Biotinylated RNA

Purification is necessary to remove the enzyme, unincorporated nucleotides, and salts.

-

Spin Column Purification : Use a commercial RNA cleanup kit with silica-based columns appropriate for the expected RNA size. This is an efficient method for removing all reaction components.

-

Ethanol Precipitation : Alternatively, perform a standard ethanol precipitation. Add 1/10th volume of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of 100% ethanol. Incubate at -20°C or -80°C to precipitate the RNA, then centrifuge to pellet. Wash the pellet with 70% ethanol, air dry, and resuspend in RNase-free water.

Analysis of Labeled RNA

-

Gel Electrophoresis : Analyze a small aliquot of the purified RNA on a denaturing agarose or polyacrylamide gel to verify the transcript's size and integrity.

-

Yield Estimation : The yield of labeled RNA can be estimated using a spot blot assay, comparing the signal intensity to a known standard of biotinylated nucleic acid after detection with a streptavidin-conjugate.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in this compound incorporation by T7 RNA polymerase.

Caption: Experimental workflow for biotinylated RNA probe synthesis.

Caption: Schematic of this compound incorporation into nascent RNA.

Caption: Logical relationship of components in the transcription reaction.

References

A Comprehensive Technical Guide to Biotin-11-UTP: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-11-UTP (Biotin-11-uridine-5'-triphosphate), a critical reagent for non-radioactive labeling of RNA. This document details its physicochemical properties, outlines its primary applications in molecular biology, and provides detailed experimental protocols for its use. The guide is intended to be a valuable resource for researchers utilizing biotinylated probes for nucleic acid detection and analysis.

Core Properties of Biotin-11-UTP

Biotin-11-UTP is a modified uridine triphosphate where a biotin molecule is attached to the C5 position of the uracil base via an 11-atom spacer arm.[1][2][3][4] This linker minimizes steric hindrance, allowing for efficient recognition and incorporation by RNA polymerases and subsequent detection by avidin or streptavidin conjugates.[1]

Physicochemical Data

The following table summarizes the key quantitative data for Biotin-11-UTP. Note that the molecular weight and formula can vary depending on whether it is the free acid or a salt form (e.g., sodium or lithium salt).

| Property | Value (Free Acid) | Value (Sodium Salt) | Value (Lithium Salt) | References |

| Molecular Formula | C28H45N6O18P3S | C28H42N6Na3O18P3S | C28H43N6Li3O18P3S | |

| Molecular Weight ( g/mol ) | 878.67 | 944.62 | 894.48 | |

| Exact Mass ( g/mol ) | 878.17 | - | - | |

| Purity (HPLC) | ≥ 95% | - | - | |

| Concentration (typical) | 10 mM - 80 mM | 1 mM | - | |

| pH (in Tris-HCl) | 7.5 ±0.5 | - | - | |

| Storage Temperature | -20°C | -20°C | -20°C |

Spectroscopic Properties

| Property | Value | Reference |

| λmax | 289 nm | |

| Molar Extinction Coefficient (ε) | 7.1 L mmol⁻¹ cm⁻¹ |

Applications in Research and Development

Biotin-11-UTP is a versatile tool for a variety of molecular biology applications that require the detection of specific RNA sequences. Its primary use is in the enzymatic synthesis of biotin-labeled RNA probes. These probes can then be used in:

-

Microarray Analysis: For genome-wide gene expression profiling.

-

Northern Blotting: To detect and quantify specific RNA molecules in a complex sample.

-

In Situ Hybridization (ISH): To visualize the localization of specific RNA sequences within cells and tissues.

-

RNase Protection Assays (RPA): To quantify and map RNA transcripts.

The use of biotinylated probes offers a safe and convenient alternative to radioactive labeling, with the added benefits of probe stability and versatile detection methods.

Experimental Protocols

This section provides detailed methodologies for the key applications of Biotin-11-UTP.

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes the synthesis of a biotin-labeled RNA probe using T7, SP6, or T3 RNA polymerase.

Materials:

-

Linearized template DNA (0.5 - 1 µg) containing the appropriate promoter (T7, SP6, or T3)

-

Biotin-11-UTP (10 mM solution)

-

ATP, CTP, GTP (10 mM solutions)

-

UTP (10 mM solution)

-

10x Transcription Buffer

-

T7, SP6, or T3 RNA Polymerase

-

RNase Inhibitor

-

Nuclease-free water

Procedure:

-

Thaw all reagents on ice.

-

Assemble the following reaction mixture in a nuclease-free microcentrifuge tube at room temperature in the order listed:

Reagent Volume (for a 20 µL reaction) Final Concentration Nuclease-free water to 20 µL - 10x Transcription Buffer 2 µL 1x 10 mM ATP 2 µL 1 mM 10 mM CTP 2 µL 1 mM 10 mM GTP 2 µL 1 mM 10 mM UTP 1.3 µL 0.65 mM 10 mM Biotin-11-UTP 0.7 µL 0.35 mM Linearized Template DNA X µL (0.5 - 1 µg) 25-50 ng/µL RNase Inhibitor 1 µL - | RNA Polymerase (T7, SP6, or T3) | 2 µL | - |

-

Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate the reaction at 37°C for 2 hours. For some templates, the incubation time can be extended to 4 hours to increase the yield.

-

(Optional) To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

-

Purify the biotinylated RNA probe using a spin column or by ethanol precipitation.

-

Quantify the synthesized RNA using a spectrophotometer or a fluorescence-based assay. The yield is typically around 10 µg of labeled RNA from 1 µg of template DNA.

Detection of Biotinylated Probes in Hybridization Assays

This protocol provides a general workflow for the detection of biotinylated probes after hybridization to a membrane (e.g., Northern blot) or in situ.

Materials:

-

Membrane or slide with hybridized biotinylated probe

-

Blocking Buffer

-

Wash Buffers (e.g., SSC with SDS)

-

Streptavidin-enzyme conjugate (e.g., Streptavidin-HRP or Streptavidin-AP)

-

Chemiluminescent or chromogenic substrate for the chosen enzyme

Procedure:

-

Washing: After hybridization, wash the membrane or slide with appropriate wash buffers to remove the unbound probe. The stringency of the washes (temperature and salt concentration) should be optimized for the specific application.

-

Blocking: Incubate the membrane or slide in a blocking buffer for 30-60 minutes at room temperature with gentle agitation. This step minimizes non-specific binding of the detection reagents.

-

Streptavidin Conjugate Incubation: Dilute the streptavidin-enzyme conjugate in the blocking buffer according to the manufacturer's instructions. Incubate the membrane or slide in this solution for 30-60 minutes at room temperature with gentle agitation.

-

Washing: Wash the membrane or slide several times with a wash buffer to remove the unbound streptavidin conjugate.

-

Detection: Incubate the membrane or slide with the appropriate chemiluminescent or chromogenic substrate as recommended by the manufacturer.

-

Signal Visualization: Detect the signal using X-ray film, a CCD camera-based imager, or a scanner, depending on the substrate used.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships described in this guide.

Caption: Workflow for the synthesis and application of Biotin-11-UTP labeled RNA probes.

Caption: Signal detection pathway for biotinylated probes in hybridization assays.

This guide provides a foundational understanding of Biotin-11-UTP and its application in modern molecular biology. For specific experimental optimizations, it is recommended to consult the manufacturer's instructions for the reagents and kits being used.

References

Biotin-16-UTP Substrate Specificity for SP6 RNA Polymerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Biotin-16-UTP as a substrate for SP6 RNA polymerase in in vitro transcription. It details the substrate's specificity, incorporation efficiency, and provides detailed experimental protocols for the synthesis of biotinylated RNA probes. This document is intended to be a valuable resource for researchers in molecular biology, drug development, and diagnostics who utilize non-radioactively labeled nucleic acids.

Introduction

SP6 RNA polymerase is a DNA-dependent RNA polymerase that exhibits high specificity for its cognate promoter sequence. This characteristic makes it a widely used tool for the in vitro synthesis of RNA transcripts from DNA templates. The incorporation of modified nucleotides, such as this compound, during in vitro transcription allows for the production of non-radioactively labeled RNA probes. These probes are essential for a variety of applications, including Northern and Southern blotting, in situ hybridization, and affinity purification of RNA-binding proteins.

This compound is a uridine triphosphate analog that contains a biotin molecule linked to the C5 position of the uracil base via a 16-atom spacer arm. This long spacer arm minimizes steric hindrance, allowing for efficient recognition and incorporation by RNA polymerases and subsequent detection by avidin or streptavidin conjugates.

Substrate Specificity and Incorporation Efficiency

The efficiency of incorporation allows for the control of the labeling density by adjusting the molar ratio of this compound to unmodified UTP in the transcription reaction. This enables researchers to optimize the balance between labeling efficiency and the potential for steric hindrance caused by the incorporated biotin molecules, which could affect downstream hybridization performance.

It has been noted that SP6 RNA polymerase, like other phage RNA polymerases, can have different error rates compared to T7 RNA polymerase, although this has been more extensively studied for other modified nucleotides. Researchers aiming for high-fidelity transcription should consider the potential for misincorporation, although for many hybridization-based applications, this is not a primary concern.

Data Presentation: In Vitro Transcription Reaction Parameters

The following tables summarize the recommended reaction conditions for the synthesis of biotinylated RNA using SP6 RNA polymerase. These are starting points and may require optimization depending on the specific template and application.

Table 1: Standard In Vitro Transcription Reaction Setup

| Component | Final Concentration |

| Linearized DNA Template | 0.5 - 1 µg |

| 10x Transcription Buffer | 1x |

| ATP, GTP, CTP | 0.5 - 1 mM each |

| UTP | 0.25 - 0.65 mM |

| This compound | 0.1 - 0.35 mM |

| SP6 RNA Polymerase | 20 - 40 units |

| RNase Inhibitor | 20 - 40 units |

| Nuclease-free Water | to final volume (e.g., 20 µL) |

Table 2: Recommended Ratios of this compound to UTP

| Desired Labeling Density | This compound:UTP Ratio |

| High | 1:2 to 1:3 |

| Medium | 1:4 to 1:5 |

| Low | 1:10 or lower |

Note: Higher ratios of this compound may lead to decreased overall RNA yield.

Experimental Protocols

This section provides a detailed methodology for the synthesis and purification of biotinylated RNA probes using SP6 RNA polymerase.

Preparation of DNA Template

-

Linearization of Plasmid DNA: The DNA template containing the SP6 promoter and the sequence of interest should be linearized by restriction digestion at the 3' end of the insert. This ensures the generation of run-off transcripts of a defined length.

-

Purification of Linearized DNA: Following digestion, the linearized DNA must be purified to remove restriction enzymes and buffer components. This can be achieved by phenol:chloroform extraction followed by ethanol precipitation or by using a commercial DNA purification kit. The purity and concentration of the DNA should be verified by UV spectrophotometry and agarose gel electrophoresis.

In Vitro Transcription Reaction

-

Thaw all reaction components on ice.

-

Assemble the reaction at room temperature in the following order to prevent precipitation of the DNA template by spermidine in the transcription buffer:

-

Nuclease-free Water

-

10x Transcription Buffer

-

ATP, GTP, CTP, UTP, and this compound

-

Linearized DNA Template (0.5 - 1 µg)

-

RNase Inhibitor (e.g., 20 units)

-

SP6 RNA Polymerase (e.g., 20 units)

-

-

Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

-

Incubate the reaction at 37-40°C for 2 hours. For shorter transcripts (<300 nucleotides), the incubation time can be extended to 4-16 hours to increase the yield.

(Optional) DNase Treatment

To remove the DNA template, which can interfere with some downstream applications, add 1-2 units of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.

Purification of Biotinylated RNA

Several methods can be used to purify the newly synthesized biotinylated RNA:

-

Ethanol Precipitation: This is a standard method for concentrating and purifying RNA. Add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes and then centrifuge at high speed to pellet the RNA. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

-

Spin Column Chromatography: Commercially available RNA purification columns are a rapid and efficient way to remove unincorporated nucleotides, proteins, and salts. Follow the manufacturer's protocol for optimal results.

-

Gel Purification: For applications requiring highly pure, full-length transcripts, the RNA can be purified by denaturing polyacrylamide gel electrophoresis (PAGE).

Assessment of Yield and Labeling Efficiency

-

Yield: The concentration of the purified RNA can be determined by measuring the absorbance at 260 nm (A_260) using a spectrophotometer. An A_260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA. A typical reaction with 1 µg of template DNA can yield 10-20 µg of RNA.

-

Purity: The purity of the RNA can be assessed by the A_260/A_280 ratio, which should be approximately 2.0 for pure RNA. The integrity of the transcript can be visualized by agarose or polyacrylamide gel electrophoresis.

-

Labeling Efficiency: The incorporation of biotin can be confirmed by various methods, including:

-

Dot Blot: Spot serial dilutions of the biotinylated RNA onto a nylon or nitrocellulose membrane, followed by detection with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP or streptavidin-AP) and a colorimetric or chemiluminescent substrate.

-

Gel Shift Assay: The biotinylated RNA will migrate slower on a gel compared to its unlabeled counterpart when complexed with streptavidin.

-

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of biotinylated RNA using SP6 RNA polymerase.

Caption: Experimental workflow for biotinylated RNA synthesis.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship between the key components of the in vitro transcription reaction for producing biotinylated RNA.

Caption: Key components for biotinylated RNA synthesis.

Conclusion

This compound is a reliable and efficient substrate for SP6 RNA polymerase, enabling the robust synthesis of biotinylated RNA probes for a multitude of molecular biology applications. By carefully controlling the ratio of this compound to UTP, researchers can tailor the labeling density of the resulting transcripts to suit their specific experimental needs. The protocols outlined in this guide provide a solid foundation for the successful production and purification of high-quality biotinylated RNA. While direct kinetic comparisons with unmodified UTP are not extensively documented, the widespread use and commercial availability of reagents for this application underscore its effectiveness and reproducibility in the research community.

References

A Technical Guide to Non-Radioactive RNA Labeling Using Biotin-16-UTP

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and protocols for the non-radioactive labeling of RNA using Biotin-16-UTP. This method offers a safe and effective alternative to radioactive labeling for various molecular biology applications, including in situ hybridization, Northern blotting, and RNA pull-down assays.

Core Principle: Enzymatic Incorporation of a Biotinylated Nucleotide

The fundamental principle of this technique lies in the enzymatic synthesis of RNA in the presence of a modified uridine triphosphate (UTP) nucleotide. This compound is a UTP analog that has a biotin molecule attached to the C5 position of the uridine base via a 16-atom linker.[1][2][3] This linker is crucial as it minimizes steric hindrance, allowing for efficient recognition and incorporation by RNA polymerases while ensuring the biotin moiety is accessible for subsequent detection.[2]

During an in vitro transcription reaction, RNA polymerase (such as T7, SP6, or T3) utilizes a linearized DNA template containing the corresponding promoter to synthesize a complementary RNA strand.[4] In the reaction mixture, this compound is provided along with the other three standard ribonucleotides (ATP, GTP, and CTP). The RNA polymerase incorporates this compound in place of the natural UTP at multiple positions along the newly synthesized RNA molecule, resulting in a randomly biotin-labeled RNA probe.

The resulting biotinylated RNA can then be detected with high specificity and sensitivity using molecules that have a strong affinity for biotin, most commonly streptavidin or avidin, which are conjugated to a reporter molecule such as an enzyme or a fluorophore. The strong, non-covalent interaction between biotin and streptavidin (with a dissociation constant, Kd, of approximately 10⁻¹⁵ M) forms the basis for the robust detection in downstream applications.

Key Experimental Workflow

The overall process of generating and utilizing biotin-labeled RNA probes can be broken down into three main stages: in vitro transcription and labeling, purification of the labeled RNA, and downstream application and detection.

Detailed Experimental Protocols

In Vitro Transcription and Biotin Labeling of RNA

This protocol is adapted from standard methodologies for generating biotinylated RNA probes.

Materials:

-

Linearized template DNA (0.5-1.0 µg) with a T7, SP6, or T3 promoter

-

Nuclease-free water

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

-

Ribonucleotide mix (10 mM each of ATP, GTP, CTP)

-

UTP solution (10 mM)

-

This compound solution (10 mM)

-

RNA Polymerase (T7, SP6, or T3)

-

RNase Inhibitor

Procedure:

-

Thaw all components at room temperature, except for the RNA polymerase and RNase inhibitor, which should be kept on ice.

-

In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

| Component | Volume (µL) | Final Concentration |

| Nuclease-free water | Up to 20 µL | - |

| 10x Transcription Buffer | 2.0 | 1x |

| 10 mM ATP | 2.0 | 1 mM |

| 10 mM GTP | 2.0 | 1 mM |

| 10 mM CTP | 2.0 | 1 mM |

| 10 mM UTP | 1.3 | 0.65 mM |

| 10 mM this compound | 0.7 | 0.35 mM |

| Linearized Template DNA | X µL (0.5-1 µg) | 25-50 ng/µL |

| RNase Inhibitor | 1.0 | 20 units |

| RNA Polymerase | 2.0 | 40 units |

| Total Volume | 20 µL |

-

Mix the components gently by pipetting and centrifuge briefly to collect the reaction mixture at the bottom of the tube.

-

Incubate the reaction at 37°C for 2 hours. For some templates, extending the incubation time to 4 hours may increase the yield.

-

(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

Purification of Biotinylated RNA

Purification is necessary to remove unincorporated nucleotides, proteins (RNA polymerase and DNase), and salts that may interfere with downstream applications.

Materials:

-

RNA spin column purification kit

-

Nuclease-free water

Procedure:

-

Follow the manufacturer's protocol for the chosen RNA spin column purification kit. These kits typically involve binding the RNA to a silica membrane, washing away contaminants, and eluting the purified RNA in nuclease-free water.

-

Quantify the yield and purity of the biotinylated RNA using a spectrophotometer. The concentration can be determined by measuring the absorbance at 260 nm. The A260/A280 ratio should be ~2.0 for pure RNA.

Expected Yield: Under standard conditions, approximately 10 µg of biotin-labeled RNA can be synthesized from 1 µg of template DNA.

Detection of Biotinylated RNA Probes

The following is a generalized protocol for detecting biotinylated probes in a membrane-based hybridization assay (e.g., Northern blot).

Materials:

-

Membrane with immobilized target RNA

-

Blocking buffer

-

Wash buffers

-

Streptavidin-HRP (Horseradish Peroxidase) conjugate

-

Chemiluminescent substrate

Procedure:

-

Following hybridization of the biotinylated probe to the target RNA on the membrane and post-hybridization washes, incubate the membrane in a blocking buffer for 1 hour at room temperature to prevent non-specific binding of the detection reagents.

-

Dilute the Streptavidin-HRP conjugate in blocking buffer (a common dilution is 1:5000).

-

Incubate the membrane in the diluted Streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.

-

Wash the membrane several times with a suitable wash buffer (e.g., TBST) to remove unbound conjugate.

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate. This enzymatic reaction will generate a light signal.

-

Detect the signal using X-ray film or a chemiluminescence imager.

Signaling Pathways and Molecular Interactions

The core of the labeling and detection process involves specific molecular interactions. The enzymatic incorporation of this compound into the nascent RNA strand is followed by the high-affinity binding of a streptavidin-enzyme conjugate.

Quantitative Data Summary

The efficiency of labeling and the sensitivity of detection are critical parameters for the success of experiments using biotinylated probes.

| Parameter | Typical Value/Range | Reference |

| This compound Substitution | 35% | |

| Expected RNA Yield | ~10 µg per 1 µg of template DNA | |

| Probe Stability | At least 1 year at -20°C | |

| Streptavidin-HRP Dilution | 1:2000 to 1:5000 | |

| Detection Sensitivity (Dot Blot) | As low as 0.1 pg |

Applications

Biotin-labeled RNA probes are versatile tools used in a wide range of molecular biology applications:

-

In Situ Hybridization (ISH): For the localization of specific mRNA transcripts within cells and tissues.

-

Northern Blotting: To detect and quantify specific RNA molecules in a complex sample.

-

Microarray Analysis: As probes for gene expression profiling.

-

RNA Pull-Down Assays: To identify and study RNA-binding proteins.

-

Electrophoretic Mobility Shift Assays (EMSA): As a non-radioactive alternative to study RNA-protein interactions.

This guide provides a comprehensive overview of the principles and methodologies associated with non-radioactive RNA labeling using this compound. By offering a robust, sensitive, and safe alternative to radiolabeling, this technique has become an indispensable tool for researchers in various fields of life science.

References

An In-depth Technical Guide to the Stability and Storage of Biotin-16-UTP

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the stability of Biotin-16-UTP (Biotin-16-uridine-5'-triphosphate) and outlines best practices for its storage and handling. Adherence to these guidelines is essential to ensure the integrity and performance of this reagent in sensitive molecular biology applications.

Introduction to this compound

This compound is a modified uridine triphosphate used for the non-radioactive labeling of RNA. It contains a biotin molecule linked to the C5 position of the uridine base via a 16-atom spacer arm. This labeled nucleotide can be enzymatically incorporated into RNA transcripts by various RNA polymerases, such as T7, SP6, and T3.[1][2][3] The resulting biotinylated RNA can be detected with high sensitivity using streptavidin-based conjugates in a multitude of applications, including in situ hybridization, microarray analysis, and affinity purification.[4] The stability of this compound is paramount for achieving reliable and reproducible experimental outcomes.

Factors Influencing Stability

The chemical integrity of this compound is susceptible to several factors, primarily temperature, pH, and enzymatic activity. Degradation typically occurs via hydrolysis of the triphosphate chain.

2.1. Temperature:

Temperature is the most critical factor in maintaining the long-term stability of this compound.

-

Long-Term Storage: For long-term storage, this compound should be kept frozen at -20°C or below.[1] Many suppliers recommend a storage temperature range of -15°C to -25°C. Under these conditions, the product is expected to remain stable for at least one year. One supplier notes that a decomposition of approximately 5% may occur within 6 months when stored at -15 to -25°C.

-

Short-Term Storage & Shipping: While shipped on dry or gel packs, short-term exposure to ambient temperatures (up to one week) is generally considered acceptable. However, for optimal stability, the product should be transferred to a -20°C freezer immediately upon receipt.

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be strictly avoided as they can accelerate the degradation of the triphosphate chain. It is highly recommended to aliquot the stock solution into smaller, single-use volumes upon first use.

2.2. pH and Chemical Environment:

The triphosphate moiety of this compound is prone to hydrolysis, a process influenced by pH.

-

pH: The nucleotide is most stable in a slightly alkaline buffer, typically around pH 7.5. Acidic or strongly alkaline conditions can promote hydrolysis.

-

Incompatible Materials: Contact with strong acids, alkalis, and strong oxidizing/reducing agents should be avoided as they can lead to chemical degradation.

2.3. Enzymatic Degradation:

Contamination with nucleases, particularly RNases and phosphatases, poses a significant threat.

-

RNase Contamination: It is crucial to maintain an RNase-free environment when handling this compound and the resulting labeled RNA. This includes using RNase-free water, reagents, pipette tips, and tubes.

-

General Precautions: Always wear gloves and use dedicated equipment to prevent contamination.

Quantitative Stability and Storage Data

The following tables summarize the recommended storage conditions and known stability parameters for this compound based on manufacturer data sheets and related literature.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale | Source(s) |

| Long-Term Storage Temp. | -15°C to -25°C (or below) | Minimizes hydrolysis of the triphosphate chain. | |

| Shipping Condition | Shipped on dry ice or gel packs | Maintains integrity during transit. | |

| Solution Buffer | Typically supplied in Tris-HCl, pH 7.5 | Provides a stable pH environment. | |

| Freeze-Thaw Cycles | Avoid; aliquot into single-use volumes | Prevents degradation from repeated temperature shifts. | |

| Light Exposure | Store protected from light | General precaution for fluorescently-labeled or modified nucleotides. |

Table 2: Stability Profile of this compound

| Condition | Duration | Expected Stability | Source(s) |

| Storage at -15 to -25°C | 12 months | Within specification range (≥85% purity) | |

| Storage at -15 to -25°C | 6 months | ~5% decomposition may occur | |

| Short-term ambient temp. | Up to 1 week (cumulative) | Considered acceptable |

Experimental Protocols

While specific, detailed stability-indicating assays for this compound are not commonly published, a standard approach to assess the purity and degradation of nucleotide analogs involves High-Performance Liquid Chromatography (HPLC) .

General Protocol for Purity Assessment by Anion-Exchange HPLC:

-

System Preparation: Use an anion-exchange HPLC column suitable for nucleotide separation. Equilibrate the column with a low-salt mobile phase (e.g., 20 mM Tris-HCl, pH 8.0).

-

Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 10-100 µM) in the low-salt mobile phase.

-

Injection and Elution: Inject the sample onto the column. Elute the bound nucleotides using a linear gradient of a high-salt mobile phase (e.g., 20 mM Tris-HCl, 1 M LiCl, pH 8.0).

-

Detection: Monitor the column effluent using a UV detector at a wavelength of 260 nm (for the uracil base).

-

Data Analysis: The purity is determined by calculating the area of the this compound peak relative to the total area of all peaks (including degradation products like UDP, UMP, and free biotin). A peak corresponding to pure this compound should be the major species. The identity of the peak can be confirmed by mass spectrometry (MS).

Visualized Workflows and Pathways

Diagram 1: Recommended Handling Workflow for this compound

References

The Integration of Biotin-16-UTP in In Vitro Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and applications of Biotin-16-UTP in in vitro transcription. This compound is a modified uridine triphosphate that enables the synthesis of biotin-labeled RNA probes, which are instrumental in a wide array of molecular biology applications. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data on the incorporation of this compound, serving as a valuable resource for researchers in life sciences.

Core Principles of this compound in In Vitro Transcription

This compound is an analog of uridine triphosphate (UTP) where a biotin molecule is attached to the C5 position of the uridine base via a 16-atom linker. This modification allows for the enzymatic incorporation of the biotinylated nucleotide into a nascent RNA strand during in vitro transcription. The process is catalyzed by bacteriophage RNA polymerases, most commonly T7, SP6, or T3 RNA polymerase.

The key to the functionality of this compound lies in its structure. The long 16-atom spacer arm between the uridine and the biotin moiety minimizes steric hindrance, allowing the RNA polymerase to efficiently recognize and incorporate the modified nucleotide. This efficient incorporation is crucial for producing highly biotinylated RNA probes. Once incorporated, the biotin serves as a high-affinity tag for subsequent detection or purification steps, primarily through its strong and specific interaction with streptavidin or avidin proteins.

The random incorporation of this compound in place of UTP results in an RNA molecule labeled at multiple positions along its length. The density of biotin labeling can be controlled by adjusting the molar ratio of this compound to unlabeled UTP in the transcription reaction. This allows for the optimization of labeling for different downstream applications.

Data Presentation: Incorporation and Yield

The efficiency of this compound incorporation and the overall yield of biotinylated RNA are critical parameters for the success of downstream experiments. While T7 RNA polymerase does not show significant discrimination between natural UTP and this compound, the ratio of the two nucleotides can be optimized for a balance between labeling efficiency and transcript yield.[1]

| Parameter | Observation/Value | Notes |

| Incorporation Efficiency | With equimolar concentrations of Biotin-4-UTP and UTP, approximately 56% of potential uridine sites were occupied by the biotinylated analog (70 out of 125 possible sites).[1] | This study used Biotin-4-UTP, but the principle of incorporation is similar for this compound. The data indicates that the polymerase can readily use the modified nucleotide. |

| Recommended this compound:UTP Ratio | A 1:2 or 1:3 molar ratio is often recommended for a good balance between labeling and yield. | Higher ratios can potentially decrease the overall yield of the transcription reaction. |

| Typical RNA Yield | A standard in vitro transcription reaction can yield up to 10 µg of biotinylated RNA from 1 µg of DNA template. | Yields can vary depending on the template, promoter efficiency, and reaction conditions. |

| Binding Efficiency to Streptavidin | RNA transcripts with as few as 10 incorporated biotinylated residues per 486 nucleotides can still exhibit over 90% binding efficiency to streptavidin affinity columns.[1] | This demonstrates the high sensitivity of the biotin-streptavidin interaction. |

Experimental Protocols

In Vitro Transcription with this compound

This protocol provides a general guideline for the synthesis of biotinylated RNA probes using T7 RNA polymerase.

Materials:

-

Linearized template DNA containing a T7 promoter (0.5-1.0 µg)

-

Nuclease-free water

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

10 mM ATP solution

-

10 mM CTP solution

-

10 mM GTP solution

-

10 mM UTP solution

-

10 mM this compound solution

-

T7 RNA Polymerase (20-40 units)

-

RNase Inhibitor (40 units)

-

DNase I (RNase-free)

-

0.5 M EDTA

Procedure:

-

Reaction Assembly: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed.

| Component | Volume (for a 20 µL reaction) | Final Concentration |

| Nuclease-free water | to 20 µL | - |

| 10x Transcription Buffer | 2 µL | 1x |

| 10 mM ATP | 2 µL | 1 mM |

| 10 mM CTP | 2 µL | 1 mM |

| 10 mM GTP | 2 µL | 1 mM |

| 10 mM UTP | 1.3 µL | 0.65 mM |

| 10 mM this compound | 0.7 µL | 0.35 mM |

| Linearized DNA Template | X µL (0.5-1.0 µg) | 25-50 ng/µL |

| RNase Inhibitor | 1 µL | 2 U/µL |

| T7 RNA Polymerase | 1 µL | 1-2 U/µL |

-

Incubation: Mix the components gently by pipetting and centrifuge briefly to collect the reaction at the bottom of the tube. Incubate the reaction at 37°C for 2 hours. For shorter transcripts, the incubation time can be extended.

-

Template Removal (Optional but Recommended): Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

-

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

-

Purification of Biotinylated RNA: Purify the biotinylated RNA using a suitable method such as spin column chromatography or phenol-chloroform extraction followed by ethanol precipitation.

-

Quantification and Quality Control: Determine the concentration of the purified RNA by measuring the absorbance at 260 nm. The quality of the transcript can be assessed by running an aliquot on a denaturing agarose gel.

Affinity Purification of RNA-Protein Complexes using Biotinylated RNA

This protocol outlines the general steps for using a biotinylated RNA probe to isolate interacting proteins from a cell lysate.

Materials:

-

Biotinylated RNA probe (from the protocol above)

-

Cell lysate

-

Streptavidin-coated magnetic beads

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 0.5% Triton X-100, supplemented with protease and RNase inhibitors)

-

Wash buffer (Binding buffer with a lower concentration of detergent or higher salt concentration)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

Procedure:

-

Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them twice with binding buffer.

-

RNA Immobilization: Add the biotinylated RNA probe to the washed beads and incubate at room temperature with gentle rotation to allow the RNA to bind to the beads.

-

Blocking: Wash the RNA-bound beads with binding buffer to remove any unbound RNA. Block any remaining biotin-binding sites on the beads by incubating with a blocking agent like biotin or biocytin.

-

Binding of RNA-Protein Complexes: Add the cell lysate to the RNA-bound beads and incubate at 4°C with gentle rotation to allow for the formation of RNA-protein complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads multiple times with wash buffer to remove non-specific binding proteins.

-

Elution: Elute the bound proteins from the RNA by resuspending the beads in elution buffer and heating.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by western blotting or mass spectrometry to identify the RNA-interacting proteins.

Visualizations

Caption: Workflow for in vitro transcription using this compound.

Caption: Workflow for affinity purification of RNA-protein complexes.

References

In-Depth Technical Guide: Spectroscopic Properties and Applications of Biotin-16-UTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Biotin-16-UTP, a critical reagent in molecular biology and drug development for the non-radioactive labeling of RNA. This document details its absorbance characteristics, clarifies its fluorescence properties, and provides detailed experimental protocols for its use in generating and detecting biotinylated RNA probes.

Core Spectroscopic Properties of this compound

This compound is a uridine triphosphate analog that contains a biotin molecule attached to the C5 position of the uracil base via a 16-atom spacer arm. This modification allows for its enzymatic incorporation into RNA transcripts by RNA polymerases. While the uridine component provides its characteristic ultraviolet (UV) absorbance, the biotin moiety itself is not fluorescent. Therefore, the detection of biotinylated probes relies on the high-affinity interaction between biotin and fluorescently-conjugated avidin or streptavidin.

The key quantitative spectroscopic data for this compound are summarized in the table below.

| Property | Value | Conditions |

| Maximum Absorbance (λmax) | 240 nm and 289 nm | Tris-HCl buffer, pH 7.5[1] |

| Molar Extinction Coefficient (ε) | 10,700 L·mol⁻¹·cm⁻¹ (at 240 nm) | Tris-HCl buffer, pH 7.5[1] |

| 7,100 L·mol⁻¹·cm⁻¹ (at 289 nm) | Tris-HCl buffer, pH 7.5[1] | |

| Fluorescence Emission | Not intrinsically fluorescent | - |

| Quantum Yield | Not applicable | - |

| Fluorescence Lifetime | Not applicable | - |

Experimental Protocols

The primary application of this compound is the generation of biotin-labeled RNA probes for various hybridization techniques, such as Northern blotting, Southern blotting (of DNA targets), in situ hybridization, and microarray analysis. The following protocols outline the key experimental procedures.

In Vitro Transcription for Biotinylated RNA Probe Synthesis

This protocol describes the synthesis of a biotin-labeled RNA probe using T7, SP6, or T3 RNA polymerase.

Materials:

-

Linearized template DNA (1 µg) containing the appropriate RNA polymerase promoter (T7, SP6, or T3)

-

This compound (10 mM solution)

-

ATP, CTP, GTP (10 mM each)

-

UTP (10 mM)

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM spermidine)

-

RNA Polymerase (T7, SP6, or T3)

-

RNase Inhibitor

-

Nuclease-free water

-

0.5 M EDTA, pH 8.0

Procedure:

-

Thaw all reagents on ice. Keep enzymes and RNase inhibitor on ice.

-

In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. The ratio of this compound to UTP can be adjusted to control the labeling density. A common starting ratio is 1:3 (this compound:UTP).

| Reagent | Volume (for a 20 µL reaction) | Final Concentration |

| Nuclease-free water | to 20 µL | - |

| 10x Transcription Buffer | 2 µL | 1x |

| 100 mM DTT | 1 µL | 5 mM |

| ATP, CTP, GTP mix (10 mM each) | 2 µL | 1 mM each |

| UTP (10 mM) | 0.5 µL | 0.25 mM |

| This compound (10 mM) | 1.5 µL | 0.75 mM |

| Linearized Template DNA (1 µg/µL) | 1 µL | 50 ng/µL |

| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |

| RNA Polymerase (20 U/µL) | 1 µL | 1 U/µL |

-

Mix the components gently by pipetting up and down, and then centrifuge briefly to collect the reaction at the bottom of the tube.

-

Incubate the reaction at 37°C for 2 hours.

-

(Optional) To remove the DNA template, add 1 µL of RNase-free DNase I and incubate at 37°C for 15 minutes.

-

Stop the reaction by adding 2 µL of 0.5 M EDTA, pH 8.0.

-

The biotinylated RNA probe is now ready for purification or can be used directly in hybridization experiments.

Fluorescent Detection of Biotinylated RNA Probes

This protocol outlines the general steps for detecting a biotinylated RNA probe after hybridization to a target nucleic acid (e.g., on a membrane or in a cell).

Materials:

-

Hybridized sample with the biotinylated probe

-

Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-Cy3) diluted in blocking buffer

-

Mounting medium (for microscopy) or imaging system (for blots)

Procedure:

-

After the post-hybridization washes, incubate the sample in blocking buffer for 1 hour at room temperature to reduce non-specific binding.

-

Remove the blocking buffer and add the diluted fluorescently labeled streptavidin solution.

-

Incubate for 1 hour at room temperature, protected from light.

-

Wash the sample three times with wash buffer for 5 minutes each, protected from light.

-

The sample is now ready for visualization. For microscopy, mount the sample with an appropriate mounting medium. For blots, proceed with the imaging system.

Visualizations

The following diagrams illustrate the key processes involving this compound.

Caption: Experimental workflow for RNA labeling with this compound and subsequent fluorescent detection.

Caption: Logical relationship for the indirect detection of this compound labeled probes.

References

The Synthesis and Application of Biotinylated UTP Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, development, and application of biotinylated UTP analogs, essential tools in molecular biology and drug development. We will delve into the core principles of their synthesis, enzymatic incorporation into nucleic acids, and their use in a variety of detection and purification techniques. This guide provides detailed experimental protocols and quantitative data to assist researchers in effectively utilizing these powerful molecular probes.

Discovery and Core Concepts

The pioneering work in the early 1980s demonstrated the synthesis of biotinylated analogs of dUTP and UTP. These initial studies established that a biotin molecule could be covalently attached to the C-5 position of the pyrimidine ring through a linker arm, most commonly an allylamine linker, without significantly hindering its ability to act as a substrate for various DNA and RNA polymerases. This discovery opened the door to non-radioactive labeling of nucleic acids, revolutionizing many molecular biology techniques.

The core principle behind the utility of biotinylated UTP analogs lies in the high-affinity and specific interaction between biotin (Vitamin H) and the protein avidin or its bacterial analog, streptavidin. This interaction, one of the strongest non-covalent bonds known in nature, allows for the sensitive detection and efficient purification of biotin-labeled nucleic acids.

Development of Biotinylated UTP Analogs

Since their initial synthesis, a variety of biotinylated UTP and dUTP analogs have been developed, each with specific characteristics tailored for different applications. The primary variations among these analogs are the length and chemical nature of the linker arm connecting the biotin to the uridine base.

-

Linker Arm Length: The length of the linker arm is a critical factor influencing the efficiency of incorporation by polymerases and the subsequent interaction with avidin or streptavidin. Longer linkers, such as those in Biotin-11-UTP and Biotin-16-UTP (indicating 11 and 16 atom spacers, respectively), tend to reduce steric hindrance, thereby improving both enzymatic incorporation and the accessibility of the biotin moiety for detection.

-

Cleavable Linkers: For applications requiring the release of the labeled nucleic acid after capture, analogs with cleavable linkers have been developed. A notable example is Bio-12-SS-dUTP, which contains a disulfide bond within its linker arm. This bond can be cleaved by reducing agents like dithiothreitol (DTT), allowing for the gentle elution of the captured molecule.

Quantitative Data on Incorporation and Detection

The efficiency of enzymatic incorporation and the sensitivity of detection are key parameters for the successful application of biotinylated UTP analogs. The following tables summarize available quantitative data.

| Analog | Polymerase | Substitution Ratio (Analog:NTP) | Incorporation Efficiency | Reference |

| This compound | T7 RNA Polymerase | 35% this compound : 65% UTP | Optimal balance between reaction and labeling efficiency | --INVALID-LINK-- |

| Bio-4-UTP | T7 RNA Polymerase | 1:1 | 70 out of 125 possible UTP sites occupied | [1] |

| Biotinylated dUTP | Taq DNA Polymerase | 50% Biotin-16-dUTP : 50% dTTP | Recommended for PCR and Nick Translation | --INVALID-LINK-- |

| Biotinylated dUTP | KOD Polymerase | 1:1 | 5-fold lower incorporation than unlabeled dUTP | |

| dUTP | Neq DNA Polymerase | N/A | 74.9% relative to dTTP | |

| dUTP | Taq DNA Polymerase | N/A | 71.3% relative to dTTP | |

| dUTP | Pfu DNA Polymerase | N/A | 9.4% relative to dTTP | |

| dUTP | Vent DNA Polymerase | N/A | 15.1% relative to dTTP | |

| dUTP | KOD DNA Polymerase | N/A | 12.3% relative to dTTP |

| Labeled Probe | Detection Method | Sensitivity | Reference |

| Biotinylated dATP/dCTP labeled DNA | Streptavidin-alkaline phosphatase conjugate | 0.25 pg of DNA | [2] |

| Biotin-4-UMP labeled RNA (486 nt) | Streptavidin-cellulose affinity column | >90% binding with as few as 10 biotinylated residues | [1] |

Experimental Protocols

Detailed methodologies for common applications of biotinylated UTP analogs are provided below.

In Vitro Transcription with this compound

This protocol is adapted from a commercially available kit and is suitable for generating randomly biotinylated RNA probes.

Materials:

-

Linearized template DNA (0.5-1 µg) containing a T7 promoter

-

HighYield T7 RNA Labeling Polymerase Mix

-

10x HighYield T7 Reaction Buffer

-

100 mM ATP, CTP, GTP solutions

-

100 mM UTP solution

-

10 mM this compound solution

-

100 mM DTT

-

Nuclease-free water

Procedure:

-

Thaw all components on ice.

-

Prepare a 10 mM working solution of UTP by diluting the 100 mM stock 1:10 with nuclease-free water.

-

Assemble the reaction at room temperature in the following order in a nuclease-free microcentrifuge tube:

| Component | Volume for 20 µl reaction | Final Concentration |

| Nuclease-free water | to 20 µl | |

| 10x HighYield T7 Reaction Buffer | 2 µl | 1x |

| 100 mM DTT | 2 µl | 10 mM |

| 10 mM ATP, CTP, GTP mix | 2 µl | 1 mM each |

| 10 mM UTP | 1.3 µl | 0.65 mM |

| 10 mM this compound | 0.7 µl | 0.35 mM |

| Template DNA (0.5-1 µg) | X µl | |

| HighYield T7 RNA Labeling Polymerase Mix | 2 µl |

-

Mix gently by pipetting and centrifuge briefly.

-

Incubate at 37°C for 30 minutes to 2 hours. Longer incubation times may increase the yield for some templates.

-

To stop the reaction, add 2 µl of 0.5 M EDTA.

-

Purify the biotinylated RNA probe using standard methods such as ethanol precipitation or spin column chromatography to remove unincorporated nucleotides.

Nick Translation with Biotinylated dUTP

This protocol describes the labeling of DNA probes by nick translation.

Materials:

-

DNA template (1 µg)

-

10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO4, 1 mM DTT)

-

dNTP mix (0.5 mM dATP, 0.5 mM dCTP, 0.5 mM dGTP)

-

Biotin-16-dUTP (0.5 mM)

-

DNase I (diluted 1:1000 from a 1 mg/ml stock)

-

DNA Polymerase I

-

0.5 M EDTA, pH 8.0

-

Nuclease-free water

Procedure:

-

In a microcentrifuge tube, combine the following on ice:

| Component | Volume for 50 µl reaction |

| Nuclease-free water | to 50 µl |

| 10x Nick Translation Buffer | 5 µl |

| dNTP mix | 5 µl |

| Biotin-16-dUTP | 5 µl |

| DNA template (1 µg) | X µl |

| DNase I (freshly diluted) | 5 µl |

| DNA Polymerase I (10 U/µl) | 1 µl |

-

Mix gently and centrifuge briefly.

-

Incubate the reaction at 15°C for 1-2 hours. The incubation time can be adjusted to optimize the probe size, which should ideally be between 200 and 500 base pairs.

-

Stop the reaction by adding 5 µl of 0.5 M EDTA.

-

Heat the reaction to 65°C for 10 minutes to inactivate the enzymes.

-

Purify the biotinylated DNA probe to remove unincorporated nucleotides.

Mandatory Visualizations

The following diagrams illustrate key workflows and pathways involving biotinylated UTP analogs.

Experimental Workflow for RNA Affinity Purification of RNA-Protein Complexes

This workflow outlines the steps involved in using in vitro transcribed biotinylated RNA to identify interacting proteins from a cell lysate.

Caption: Workflow for identifying RNA-protein interactions using biotinylated RNA affinity purification.

Elucidation of the HOTAIR-YBX1 Signaling Axis

This diagram illustrates how the interaction between the long non-coding RNA HOTAIR and the protein YBX1, discovered using techniques involving biotinylated probes, leads to the activation of downstream signaling pathways implicated in cancer.[3][4]

Caption: Signaling cascade initiated by the HOTAIR-YBX1 interaction.

Conclusion

Biotinylated UTP analogs remain indispensable tools in molecular biology, offering a safe and sensitive alternative to radioactive labeling. The continuous development of new analogs with improved features, such as longer and cleavable linkers, has expanded their utility in a wide range of applications, from the detection of specific nucleic acid sequences to the elucidation of complex cellular pathways. The detailed protocols and data presented in this guide aim to empower researchers to effectively harness the potential of these versatile molecular probes in their scientific endeavors.

References

- 1. blog.addgene.org [blog.addgene.org]

- 2. Decoding RNA–Protein Interactions: Methodological Advances and Emerging Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long noncoding RNA HOTAIR interacts with Y-Box Protein-1 (YBX1) to regulate cell proliferation | Life Science Alliance [life-science-alliance.org]

- 4. Long noncoding RNA HOTAIR interacts with Y-Box Protein-1 (YBX1) to regulate cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vitro Transcription with Biotin-16-UTP: A Detailed Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of biotin-labeled RNA probes using in vitro transcription with Biotin-16-UTP. This method is a cornerstone for various molecular biology applications, including non-radioactive nucleic acid hybridization assays, RNA-protein interaction studies, and microarray analyses.

Introduction

In vitro transcription is a powerful technique to synthesize RNA molecules of any sequence from a DNA template. The incorporation of modified nucleotides, such as this compound, during this process allows for the generation of labeled RNA probes. Biotin, a small vitamin, has an exceptionally high affinity for streptavidin, enabling sensitive and specific detection or purification of the labeled RNA. This compound contains a 16-atom linker between the biotin molecule and the uridine base, which minimizes steric hindrance and ensures efficient recognition by RNA polymerases and subsequent binding by streptavidin.

Biotinylated RNA probes are versatile tools in molecular biology. They are commonly used in:

-

Northern and Southern Blotting: For the detection of specific RNA or DNA sequences.

-

In Situ Hybridization: To visualize the localization of specific RNA transcripts within cells and tissues.

-

RNA Pull-Down Assays: To identify and isolate RNA-binding proteins.[1][2]

-

Electrophoretic Mobility Shift Assays (EMSA): To study RNA-protein interactions.

-

Microarray Analysis: For gene expression profiling.[3]

This protocol details the necessary reagents, reaction conditions, and purification steps for successful in vitro transcription with this compound.

Experimental Workflow

The overall workflow for generating biotinylated RNA probes via in vitro transcription involves several key stages, from template preparation to the final purification of the labeled RNA.

Figure 1. Experimental workflow for in vitro transcription with this compound.

Materials and Reagents

Reagents to be Supplied by the User:

-

Linearized plasmid DNA or PCR product containing a T7, SP6, or T3 promoter (0.5-1 µg)[4][5]

-

Nuclease-free water

-

RNase-free microcentrifuge tubes

-

Pipette tips with aerosol barriers

Recommended Kit Components (or individual reagents):

-

T7, SP6, or T3 RNA Polymerase

-

10x Transcription Buffer (e.g., 400 mM Tris-HCl, pH 8.0, 60 mM MgCl2, 100 mM DTT, 20 mM spermidine)

-

ATP, CTP, GTP solutions (100 mM stocks)

-

UTP solution (100 mM stock)

-

This compound solution (10 mM stock)

-

RNase Inhibitor

-

DNase I (RNase-free)

Experimental Protocols

Template Preparation

The quality and purity of the DNA template are critical for a successful in vitro transcription reaction.

-

Plasmid DNA: The plasmid should be linearized by a restriction enzyme that cuts downstream of the insert to be transcribed. The use of restriction enzymes that generate 5' overhangs or blunt ends is recommended; 3' overhangs should be avoided. Following digestion, the linearized template DNA should be purified by phenol/chloroform extraction and ethanol precipitation or by using a DNA purification kit.

-

PCR Products: PCR fragments can also serve as templates, provided they contain a complete T7, SP6, or T3 promoter sequence upstream of the target sequence. It is advisable to purify the PCR product by gel electrophoresis to ensure the correct fragment is used.

In Vitro Transcription Reaction Setup

The following protocol is optimized for a 20 µL reaction volume and is based on a standard reaction yielding approximately 10 µg of biotin-labeled RNA from 1 µg of a 1 kb template. The ratio of this compound to UTP can be adjusted depending on the desired labeling efficiency. A common starting point is a 1:3 or 1:2 molar ratio of this compound to UTP. Some protocols suggest that a 35% substitution of UTP with this compound provides a good balance between reaction and labeling efficiency.

Table 1: Standard In Vitro Transcription Reaction Setup

| Component | Volume (µL) | Final Concentration |

| Nuclease-free Water | Up to 20 µL | - |

| 10x Transcription Buffer | 2 | 1x |

| 100 mM DTT | 2 | 10 mM |

| RNase Inhibitor | 1 | 20-40 units |

| 10 mM ATP Solution | 2 | 1 mM |

| 10 mM CTP Solution | 2 | 1 mM |

| 10 mM GTP Solution | 2 | 1 mM |

| 10 mM UTP Solution | 1.3 | 0.65 mM |

| 10 mM this compound | 0.7 | 0.35 mM |

| Linearized Template DNA (0.5 µg/µL) | 2 | 1 µg |

| T7/SP6/T3 RNA Polymerase | 2 | 20-40 units |

| Total Volume | 20 |

Procedure:

-

Thaw all components at room temperature, except for the RNA polymerase and RNase inhibitor, which should be kept on ice.

-

Gently vortex and briefly centrifuge all components before use.

-

In a nuclease-free microcentrifuge tube, combine the nuclease-free water, 10x transcription buffer, DTT, and RNase inhibitor.

-

Add the ATP, CTP, GTP, UTP, and this compound solutions.

-

Add the template DNA.

-

Gently mix the contents by pipetting up and down, and then briefly centrifuge.

-

Add the RNA polymerase to the reaction mixture. Mix gently and centrifuge briefly.

-

Incubate the reaction at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.

Post-Transcription Cleanup

a. DNase I Treatment (Optional but Recommended)

To remove the DNA template, it is advisable to treat the reaction with RNase-free DNase I. This step is crucial if the labeled RNA will be used in applications where the presence of DNA could interfere.

-

Add 1 µL of RNase-free DNase I (1 U/µL) to the 20 µL transcription reaction.

-

Incubate at 37°C for 15 minutes.

b. Purification of Biotinylated RNA

Purification is necessary to remove the unincorporated nucleotides, proteins (polymerase and DNase), and salts.

-

Spin Column Purification: This is a rapid and efficient method. Use a commercially available RNA cleanup kit and follow the manufacturer's instructions.

-

Phenol/Chloroform Extraction and Ethanol Precipitation: This is a classic method for RNA purification.

-

Adjust the reaction volume to 100 µL with nuclease-free water.

-

Add 100 µL of phenol:chloroform:isoamyl alcohol (25:24:1). Vortex and centrifuge at >12,000 x g for 5 minutes.

-

Transfer the upper aqueous phase to a new tube.

-

Add 2.5 volumes of 100% ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at >12,000 x g for 20 minutes at 4°C.

-

Discard the supernatant, wash the pellet with 70% ethanol, and air-dry the pellet.

-

Resuspend the RNA in an appropriate volume of nuclease-free water.

-

Quality Control of Biotinylated RNA

a. Quantification

Determine the concentration of the purified RNA by measuring the absorbance at 260 nm (A260) using a spectrophotometer. An A260 of 1.0 corresponds to approximately 40 µg/mL of single-stranded RNA. The A260/A280 ratio should be between 1.8 and 2.1 for pure RNA.

b. Integrity and Labeling Efficiency

The integrity and yield of the transcribed RNA can be assessed by agarose gel electrophoresis.

-

Run a small aliquot of the purified RNA on a 1-1.5% denaturing or non-denaturing agarose gel.

-

Stain the gel with ethidium bromide or another nucleic acid stain.

-

A sharp, distinct band corresponding to the expected size of the transcript should be visible. The RNA band should be more intense than the template DNA band (if DNase treatment was not performed).

The efficiency of biotin incorporation can be further confirmed by a dot blot assay followed by detection with streptavidin conjugated to an enzyme (e.g., HRP or AP).

Quantitative Data Summary

The yield of in vitro transcribed RNA can vary depending on the template, promoter, and reaction conditions.

Table 2: Expected Yield and Labeling Efficiency

| Parameter | Typical Value | Notes |

| RNA Yield per 1 µg Template DNA | ~10 µg | For a standard 20 µL reaction with a ~1 kb template. |

| This compound Incorporation Rate | Approx. 1 per 20-25 nucleotides | With a 1:3 ratio of this compound to UTP. |

Troubleshooting

Table 3: Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or No RNA Yield | Inactive polymerase | Use fresh enzyme. |

| Poor quality template DNA | Purify the template DNA. Ensure the promoter sequence is intact. | |

| Presence of RNase contamination | Use RNase-free reagents and consumables. Add RNase inhibitor. | |

| Incorrect nucleotide concentrations | Check the concentrations of your NTP stocks. | |

| RNA Transcript of Incorrect Size | Incomplete transcription | Optimize incubation time and temperature. |

| Template degradation | Ensure the template is intact before the reaction. | |

| Linearization with an incorrect enzyme | Verify the restriction map of your plasmid. | |

| Smearing on Agarose Gel | RNA degradation | Handle RNA carefully to avoid RNase contamination. |

| Template DNA contamination | Perform DNase I treatment. |

Conclusion